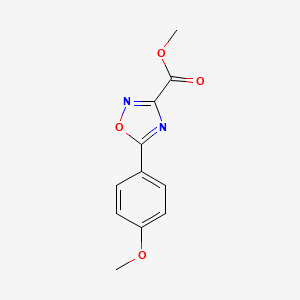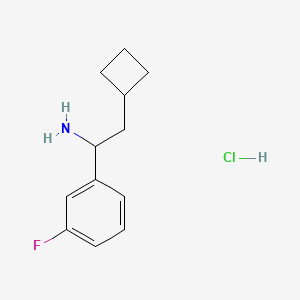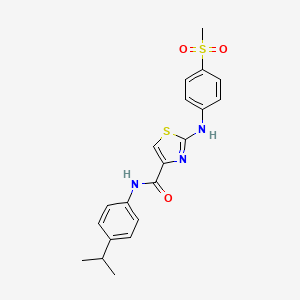
2-(2,4-Difluorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(2,4-Difluorophenyl)-2-methylpropanamide often involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes. Studies have demonstrated various synthesis approaches, including direct polycondensation, chemical modification, and the use of specific catalysts to introduce fluorine atoms or amide groups into the molecular structure (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic methods (IR, NMR, UV-Vis), provides detailed insights into the geometry, electronic configuration, and intermolecular interactions of the compound. Computational methods, such as DFT calculations, complement experimental findings, offering predictions on vibrational frequencies, chemical shifts, and electronic properties (Demir et al., 2016).
Chemical Reactions and Properties
2-(2,4-Difluorophenyl)-2-methylpropanamide undergoes various chemical reactions, highlighting its reactivity towards nucleophiles, electrophiles, and its potential in forming polymers or other complex molecules. Research on similar fluorine-containing compounds shows a range of chemoselective reactions, enabling the synthesis of heterocyclic structures or modifications at specific positions within the molecule (Hajji et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Studies on related fluorinated compounds reveal their solubility in polar solvents and thermal stability, indicating their potential for use in high-performance materials (Liaw et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the presence of fluorine atoms and the amide functional group. Fluorine atoms can significantly affect the electron distribution within the molecule, altering its reactivity and interaction with other molecules. Studies on fluorine-containing compounds suggest enhanced stability and unique reactivity patterns, which are beneficial for developing novel chemical entities (Liaw et al., 1996).
Aplicaciones Científicas De Investigación
Antihistaminic and Biological Activities
Research has explored the antihistaminic and biological activities of derivatives of 2-methylpropanamide, such as in the study by Arayne et al. (2017). This study synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine and evaluated their antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues (Arayne et al., 2017).
Antipathogenic Activity
A study by Limban et al. (2011) investigated the antipathogenic activity of various acylthioureas, including 2-methylpropanamide derivatives. These derivatives showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Thermochemical Properties
The thermochemical properties of 2-methylpropanamide derivatives have been analyzed, as in the work of Abboud et al. (1989). They studied the energies of combustion, vapor pressures, enthalpies of sublimation, and enthalpies of formation, contributing to a deeper understanding of the structural effects on these compounds' thermochemical properties (Abboud et al., 1989).
Antifungal Activity
Research into antifungal activities, such as the work of Yang et al. (2017), has identified various 2-methylpropanamide derivatives with moderate antifungal properties. These studies contribute to the development of new antifungal agents (Yang et al., 2017).
Enantioselective Hydrolysis
Studies have also explored the enantioselective hydrolysis of 2-methylpropanamide derivatives. For instance, Fuhshuku et al. (2014) identified microorganisms capable of enantioselectively hydrolyzing 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, highlighting applications in producing chiral building blocks for pharmaceuticals (Fuhshuku et al., 2014).
Electronic Properties for Organic Devices
Li et al. (2012) studied novel 2,4-difluorophenyl-functionalized arylamines, including derivatives of 2-methylpropanamide, for use in organic light-emitting devices. Their research contributes to the development of advanced materials for electronic applications (Li et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSGAEOWCYEASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)
![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)